![molecular formula C16H22Cl2N2 B13621922 N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring attached to a piperidine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(naphthalen-1-yl)methyl]piperidin-4-amine dihydrochloride
- N-[(naphthalen-1-yl)methyl]piperidin-2-amine dihydrochloride
Uniqueness
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Properties
Molecular Formula |
C16H22Cl2N2 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H |
InChI Key |
AFVHLEYWLJXTFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




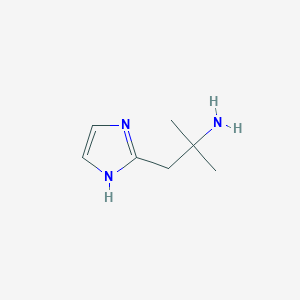
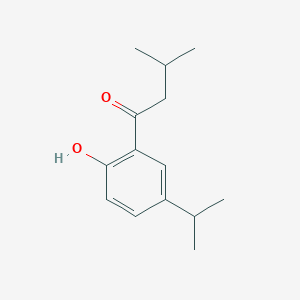
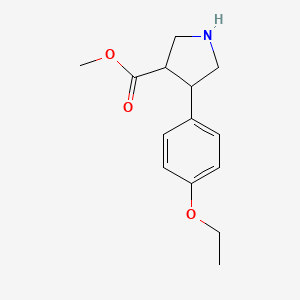
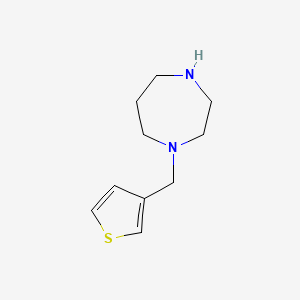

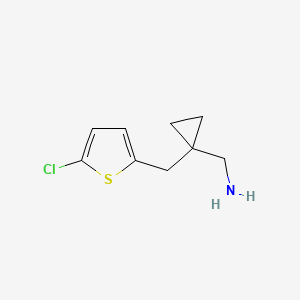
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)

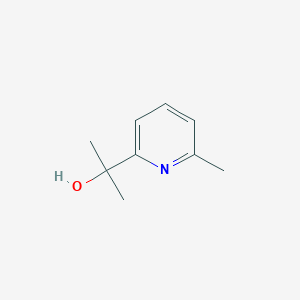

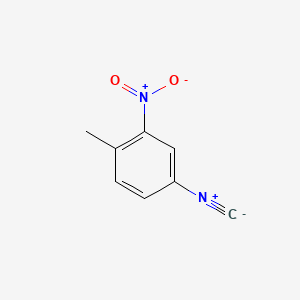
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
